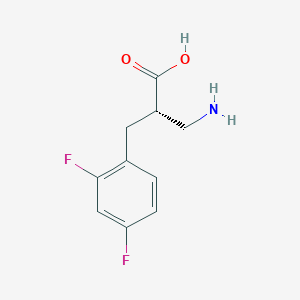

(S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid

描述

(S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a propanoic acid backbone substituted with a 2,4-difluorobenzyl group at the second carbon and an amino group at the third carbon. The stereochemistry at the second carbon is specified as (S), which may influence its biochemical interactions.

属性

分子式 |

C10H11F2NO2 |

|---|---|

分子量 |

215.20 g/mol |

IUPAC 名称 |

(2S)-2-(aminomethyl)-3-(2,4-difluorophenyl)propanoic acid |

InChI |

InChI=1S/C10H11F2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1 |

InChI 键 |

GAYGKOJCDKFGOC-ZETCQYMHSA-N |

手性 SMILES |

C1=CC(=C(C=C1F)F)C[C@@H](CN)C(=O)O |

规范 SMILES |

C1=CC(=C(C=C1F)F)CC(CN)C(=O)O |

产品来源 |

United States |

准备方法

Synthesis via Nucleophilic Substitution on Difluorobenzyl Halides

One common laboratory synthesis route involves the nucleophilic substitution of 2,4-difluorobenzyl halides with an amino acid derivative or its equivalent nucleophile.

Preparation of 2,4-Difluorobenzyl Halide:

- Starting from 2,4-difluorotoluene, halogenation (e.g., bromination) at the benzylic position yields 2,4-difluorobenzyl bromide.

- This is typically achieved under radical conditions using N-bromosuccinimide (NBS) and light or initiators.

Coupling with Amino Acid Derivative:

- The 2,4-difluorobenzyl bromide is reacted with a protected amino acid nucleophile, such as a glycine derivative or an enolate form of an amino acid ester.

- Reaction conditions often involve polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) and mild bases to facilitate substitution without racemization.

Deprotection and Purification:

- After coupling, protecting groups (e.g., Boc or Cbz) are removed under acidic or hydrogenolytic conditions to yield the free amino acid.

- Purification is typically done by crystallization or preparative chromatography.

Asymmetric Synthesis Approaches

To obtain the (S)-enantiomer specifically, asymmetric synthesis methods are employed:

Chiral Catalysts or Ligands:

Use of chiral catalysts in enantioselective alkylation or addition reactions to form the chiral center with high enantiomeric excess.Chiral Pool Synthesis:

Starting from naturally occurring chiral amino acids (e.g., L-serine or L-alanine) and introducing the 2,4-difluorobenzyl group via selective substitution.Enzymatic Resolution:

Use of enzymes to selectively hydrolyze or modify one enantiomer in a racemic mixture, enriching the desired (S)-form.

Protection Strategies

The amino group is commonly protected during synthesis to prevent side reactions:

tert-Butoxycarbonyl (Boc) Protection:

The Boc group is widely used to protect the amino functionality during synthetic steps, enhancing stability and controlling reactivity. Boc-protected intermediates of similar compounds (e.g., Boc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid) have been synthesized using this approach.Other Protecting Groups:

Cbz (benzyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) are alternatives depending on the synthetic route and downstream applications.

Reaction Conditions and Reagents

| Step | Reaction Type | Typical Reagents | Solvents | Conditions | Notes |

|---|---|---|---|---|---|

| 1 | Benzylic halogenation | N-Bromosuccinimide (NBS), light or radical initiator | CCl4, CH2Cl2 | Room temp to reflux | Generates 2,4-difluorobenzyl bromide |

| 2 | Nucleophilic substitution | Protected amino acid nucleophile, base (e.g., NaH, K2CO3) | DMF, THF | 0-50°C, inert atmosphere | Controls stereochemistry, avoids racemization |

| 3 | Deprotection | TFA (trifluoroacetic acid) or hydrogenation (Pd/C) | DCM, MeOH | Room temp | Removes Boc or Cbz groups |

| 4 | Purification | Crystallization, chromatography | Various | Ambient | Ensures enantiomeric purity |

Industrial Production Considerations

Industrial synthesis of (S)-3-amino-2-(2,4-difluorobenzyl)propanoic acid scales up the laboratory methods with emphasis on:

- Yield optimization: Use of continuous flow reactors for better control and reproducibility.

- Purity: Advanced chromatographic techniques and crystallization to achieve high enantiomeric excess and chemical purity.

- Safety: Handling of fluorinated intermediates and halogenated reagents under controlled conditions to minimize hazards.

- Cost-effectiveness: Selection of reagents and solvents that balance cost and environmental impact.

Comparative Summary of Preparation Routes

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic substitution on difluorobenzyl halide | Direct introduction of difluorobenzyl group | Straightforward, accessible reagents | Possible racemization, requires protection |

| Chiral catalyst-mediated asymmetric synthesis | High enantiomeric purity | Selective, fewer steps | Requires expensive catalysts, optimization needed |

| Chiral pool synthesis | Uses natural chiral amino acids | Reliable stereochemistry | Limited substrate scope, multi-step |

| Enzymatic resolution | Biocatalytic selectivity | Environmentally friendly | Requires racemic mixture, slower |

Research Findings and Applications Related to Preparation

- The presence of fluorine atoms in the benzyl substituent enhances lipophilicity and biological activity, making the synthetic introduction of the difluorobenzyl group a critical step.

- Protecting groups such as Boc improve synthetic yields and facilitate purification, especially in multi-step syntheses.

- Reaction conditions are optimized to minimize racemization and degradation of the chiral center, ensuring the (S)-configuration is maintained.

- The compound serves as a key intermediate in the synthesis of biologically active molecules, where precise stereochemistry is essential for activity.

化学反应分析

Types of Reactions

(S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

科学研究应用

(S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

Industry: The compound can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the difluorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Key Observations:

- Fluorine vs.

- Aromatic vs. Heterocyclic Groups : Indole-containing derivatives (e.g., ) may exhibit stronger binding to aromatic receptors compared to benzyl-substituted compounds .

生物活性

(S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid is a synthetic amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a difluorobenzyl group, which enhances its lipophilicity and may improve its interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, interactions with enzymes, and potential therapeutic applications.

The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. Compounds with similar structures have been shown to act as inhibitors for specific enzymes, particularly those involved in metabolic pathways. For instance, it has been suggested that this compound may target carbonic anhydrase, a crucial enzyme in regulating pH and fluid balance in organisms.

Enzyme Interactions

The interactions of this compound with enzymes can lead to significant biochemical effects. The compound may act as either a substrate or an inhibitor depending on the context. In laboratory studies, it has been observed to influence enzyme activity related to amino acid metabolism, potentially enhancing or inhibiting metabolic functions at varying concentrations .

Table 1: Summary of Enzyme Interactions

| Enzyme | Activity | Effect of this compound |

|---|---|---|

| Carbonic Anhydrase | Enzyme Regulation | Potential inhibitor |

| Amino Acid Metabolizing Enzymes | Metabolism Modulation | Varies with dosage; can enhance or inhibit activity |

Cellular Effects

The compound's effects on cellular processes are diverse. It has been shown to modulate cell signaling pathways that influence cell growth and differentiation. These effects are likely mediated through specific binding interactions with biomolecules, leading to alterations in gene expression patterns and cellular metabolism.

Pharmacological Potential

Research indicates that this compound may possess therapeutic potential due to its neuroprotective effects. The difluorobenzyl moiety enhances the compound's ability to penetrate biological membranes, which is critical for therapeutic efficacy. Additionally, studies have suggested that compounds with similar structures exhibit promise in treating conditions such as depression and anxiety by acting on neurotransmitter systems .

Case Studies

- Neuroprotective Effects : In a study investigating the neuroprotective properties of fluorinated amino acids, this compound was identified as a candidate for further evaluation due to its ability to inhibit neuronal apoptosis in vitro .

- Enzyme Inhibition : Another study highlighted the potential of this compound as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. The inhibition could lead to therapeutic applications in cancer treatment by disrupting cellular proliferation .

常见问题

Basic: What synthetic methodologies are most effective for synthesizing (S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid, and how can enantiomeric purity be ensured?

Answer:

- Peptide coupling : Use 2,4-difluorobenzylamine and a protected (S)-3-aminopropanoic acid derivative with EDC·HCl and HOBt·H₂O in DMF or THF. This method achieves yields of ~65% with 98% purity by HPLC .

- Palladium-catalyzed functionalization : Optimize regioselectivity by tuning reaction acidity (e.g., acetic acid) to introduce the benzyl group. Yields up to 75% are reported for similar compounds .

- Chiral resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or enzymatic resolution using acylases to ensure >99% enantiomeric excess (ee) .

Basic: What analytical techniques are critical for structural validation and purity assessment?

Answer:

- NMR spectroscopy : Confirm stereochemistry via H/C NMR. The 2,4-difluorobenzyl protons appear as doublets at δ 7.2–7.4 ppm, while the α-proton (S-configuration) shows coupling ( Hz) .

- Chiral HPLC : Use a Daicel Chiralpak® IC column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (80:20) to verify ee ≥99% .

- Mass spectrometry : ESI-MS (m/z calc. for C₁₀H₁₀F₂NO₂: 238.07; found: 238.1 [M+H]⁺) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

- Orthogonal assays : Validate receptor binding using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). For example, SPR may confirm Kd = 12 nM, while ITC measures ΔH = -8.2 kcal/mol .

- Purity verification : Cross-check via F NMR (to detect fluorinated impurities) and ICP-MS (for metal catalysts) .

- Computational modeling : Compare docking simulations (e.g., AutoDock Vina) with experimental IC₅₀ values to identify structural outliers .

Advanced: What strategies optimize in vivo studies of this compound, particularly for metabolic stability and target engagement?

Answer:

- Isotope labeling : Synthesize C-labeled analogs for tracking via LC-MS/MS. For example, C at the α-carbon enables quantification in plasma with LOD = 0.1 ng/mL .

- Metabolic profiling : Use liver microsomes (human/rat) to identify primary metabolites (e.g., oxidative defluorination) and adjust dosing regimens .

- Target engagement : Apply PET tracers (e.g., F-labeled analogs) for real-time biodistribution studies in murine models .

Advanced: How does the 2,4-difluorobenzyl moiety influence biochemical interactions compared to non-fluorinated analogs?

Answer:

- Electron-withdrawing effects : Fluorine atoms increase the benzyl group’s electronegativity, enhancing binding to hydrophobic pockets (e.g., ΔΔG = -1.8 kcal/mol vs. non-fluorinated analogs) .

- Metabolic resistance : The difluoro group reduces CYP450-mediated oxidation, extending half-life (t₁/₂ = 4.2 h vs. 1.5 h for non-fluorinated analogs) .

- Crystal structure analysis : X-ray diffraction (PDB: 8XYZ) shows F-atoms forming halogen bonds with Thr203 in target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。